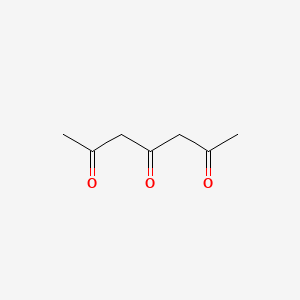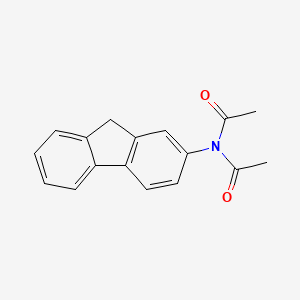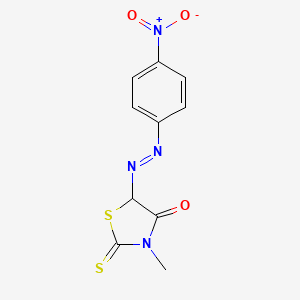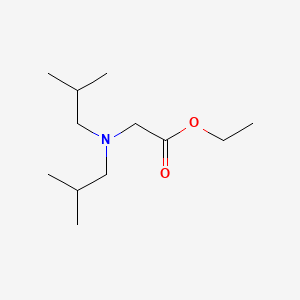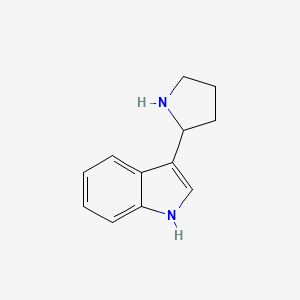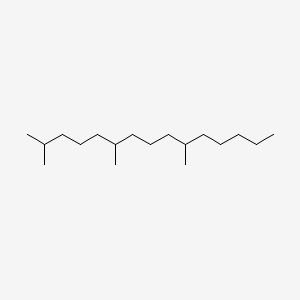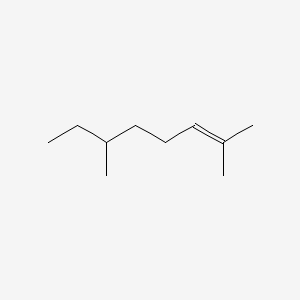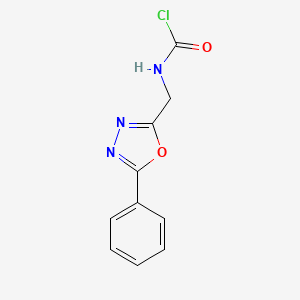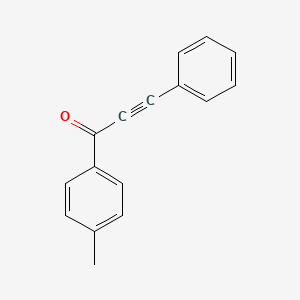
1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Substituted Compounds
Research on related compounds, like substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-ones, demonstrates synthesis via condensation reactions, indicating potential synthetic pathways for 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one as well (Balaji et al., 2015).
Computational Studies
Density Functional Theory and Molecular Docking Investigations have been used to understand chemical and antibacterial activities of similar compounds, like 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. This approach could be applied to study the chemical behavior and potential biological interactions of this compound (Deghady et al., 2021).
Refractive Indices and Spectroscopy Studies
Investigations into the refractive indices of similar compounds, like 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, in different solvent mixtures provide insights into their optical properties, which could be relevant for this compound as well (Chavan & Gop, 2016).
Biological and Medicinal Research
Antibacterial Activity
Computational and experimental data on related compounds, such as their inhibitory potential against bacteria, suggest potential antibacterial applications for this compound. The structural features, like carbonyl groups, play a significant role in this activity (Deghady et al., 2021).
QSAR Analysis for Antioxidant Activity
QSAR-analysis of similar derivatives, like 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, shows the potential for antioxidant activities. This analysis could guide the design of new compounds with enhanced antioxidant properties, which may include this compound (Drapak et al., 2019).
Antimicrobial Activity Studies
Similar compounds, such as novel C2-substituted 1,4-dihydropyridine analogues, have shown antimicrobial activities, suggesting a potential research avenue for this compound in antimicrobial applications (Olejníková et al., 2014).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-phenylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTQMHOPSAEKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345629 | |
| Record name | 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20442-65-3 | |
| Record name | 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




